1-Benzyl-3-(pyrrolidin-2-yl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-pyrrolidin-2-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-6-14(7-3-1)12-18-11-5-8-15(13-18)16-9-4-10-17-16/h1-3,6-7,15-17H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEQKPPDYLNFBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3 Pyrrolidin 2 Yl Piperidine and Its Structural Analogues
Strategic Approaches to Piperidine (B6355638) Ring Construction
The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products. researchgate.netnih.gov Consequently, a vast array of synthetic methods for its construction has been developed, ranging from the reduction of aromatic precursors to complex cyclization cascades.
Hydrogenation and Reductive Amination Strategies for Piperidine Formation
One of the most fundamental and widely used methods for synthesizing the piperidine core is the hydrogenation of pyridine (B92270) derivatives. nih.govnih.govdtic.mil This approach typically involves the use of transition metal catalysts under hydrogen pressure. nih.gov A variety of catalytic systems have been proven effective, including those based on rhodium, ruthenium, palladium, and platinum, often on a carbon support. researchgate.net For instance, heterogeneous 10% Rh/C can catalyze the complete hydrogenation of aromatic rings, including pyridines, at 80 °C in water under 5 atm of H₂. organic-chemistry.org Another approach involves a borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source, which proceeds under milder conditions. organic-chemistry.org
Reductive amination is another key strategy, often employed in multicomponent reactions to form the piperidine ring. nih.govbeilstein-journals.org This method involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced. researchgate.net For example, a diastereoselective [5+1] annulation can be achieved through a combination of reductive amination and an intramolecular Mannich reaction. nih.gov Rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts can also be used to access N-(hetero)aryl piperidines through a reductive transamination process. nih.gov This involves the initial reduction of the pyridinium ion, hydrolysis, and a subsequent reductive amination with an external amine. nih.gov
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Rh/C, Ru, Pd, PtO₂ | Effective for pyridine reduction; can require high pressure/temperature. | researchgate.netnih.govorganic-chemistry.org |
| Transfer Hydrogenation | Ammonia Borane / Borane catalyst | Metal-free, milder conditions, avoids high-pressure H₂. | organic-chemistry.org |
| Reductive Transamination | Rh-catalyst / Formic acid | Accesses N-aryl piperidines from pyridinium salts. | nih.gov |
| Reduction of Pyridine N-oxides | Ammonium formate (B1220265) / Pd-C | Simple, high yield, mild conditions. | organic-chemistry.org |
Alkene Cyclization Methodologies in Piperidine Synthesis
Intramolecular cyclization of substrates containing an amine and an alkene is a powerful strategy for forming the piperidine ring. nih.govbeilstein-journals.org These reactions often rely on metal catalysis to facilitate the key bond-forming step. A notable example is the Wacker-type aerobic oxidative cyclization of alkenes, which can be catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system to produce various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.orgorganic-chemistry.org
Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes, enabling the difunctionalization of a double bond while simultaneously forming the N-heterocycle. nih.gov Furthermore, palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes can produce chiral β-acetoxylated piperidines with high enantioselectivity under mild conditions. organic-chemistry.org Intramolecular hydroamination, where an N-H bond adds across a C=C double bond, represents another direct route. For instance, an anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by [Rh(COD)(DPPB)]BF₄ yields 3-arylpiperidines. organic-chemistry.org
Alkyne Cyclization and Intramolecular Annulation Routes
Alkynes serve as versatile functional groups for constructing piperidine rings through various cyclization cascades. A carbenium ion-induced cyclization of alkynes has been proposed as one route to the piperidine skeleton. nih.gov Another approach involves an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. nih.gov This reaction proceeds via an acid-mediated functionalization of the alkyne to form an enamine, which generates an iminium ion that is subsequently reduced to the piperidine. nih.gov
Annulation strategies, which involve the formation of a ring onto a pre-existing structure, are also prevalent. rsc.org For instance, a hydrogen-borrowing [5+1] annulation method reported by Donohoe et al. utilizes an iridium(III) catalyst. nih.gov The mechanism involves sequential cascades of hydroxyl oxidation, amination, and imine reduction, forming two new C-N bonds and enabling stereoselective synthesis of substituted piperidines. nih.gov
Radical-Mediated Cyclization Approaches for Piperidine Scaffolds
Radical cyclizations offer a distinct set of reaction pathways for piperidine synthesis, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.govnih.gov One such method is the intramolecular cyclization of linear amino-aldehydes, which can be mediated by a cobalt(II) catalyst. nih.gov Another strategy involves the intramolecular radical C-H amination/cyclization, which can be initiated through electrolysis or by using copper catalysts. nih.gov This allows for the formation of piperidines via a 1,6-hydrogen atom transfer. nih.gov
The cyclization of 1,6-enynes initiated by a radical process is another effective route. nih.gov For example, using triethylborane (B153662) as a radical initiator, a complex cascade involving two successive cyclizations can lead to polysubstituted alkylidene piperidines. nih.gov Photoredox catalysis has also emerged as a powerful tool. nih.gov This strategy can be used for the synthesis of complex spirocyclic piperidines from linear aryl halide precursors, where a light-driven single-electron transfer generates an aryl radical that undergoes regioselective cyclization. nih.gov
Advanced Catalytic Systems in Piperidine Ring Formation
Modern piperidine synthesis heavily relies on sophisticated catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. nih.gov Transition metals like palladium, rhodium, ruthenium, iridium, and gold are at the forefront of these developments. researchgate.netnih.gov For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a three-step process to access a wide variety of enantioenriched 3-piperidines. acs.org
Iridium(III) complexes are effective in hydrogen-borrowing cascades for [5+1] annulations. nih.gov Gold(I) catalysts are employed in dearomatization/cyclization reactions and the oxidative amination of alkenes. nih.gov Palladium catalysts are versatile, finding use in Wacker-type cyclizations and asymmetric aminoacetoxylation of alkenes. nih.govorganic-chemistry.org The development of novel ligands, such as chiral pyridine-oxazoline (Pyox) ligands, has been crucial in advancing asymmetric catalysis for piperidine synthesis. nih.govorganic-chemistry.org
Synthetic Pathways to Pyrrolidine (B122466) Ring Systems
The pyrrolidine ring is another key structural unit in a multitude of biologically active compounds. nih.govtandfonline.comunipa.it Synthetic strategies for its construction are broadly classified into two categories: the functionalization of existing optically pure cyclic precursors and the cyclization of acyclic starting materials. nih.govresearchgate.net
A primary source for pyrrolidine synthesis is the use of chiral precursors like proline and 4-hydroxyproline. nih.govresearchgate.net These readily available amino acids provide a stereochemically defined starting point for elaboration into more complex drug precursors. nih.gov
The formation of the pyrrolidine skeleton from acyclic compounds is a highly versatile approach. nih.govresearchgate.net Intramolecular cyclization is a common method, such as the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp Multicomponent reactions (MCRs) have also gained prominence as an efficient way to produce pyrrolidine derivatives. tandfonline.com A frequently used MCR is the [3+2] cycloaddition reaction involving azomethine ylides, which can be generated in situ from isatins and secondary amino acids. tandfonline.com Additionally, a photo-promoted ring contraction of abundant pyridine feedstocks with silylborane has been reported as a novel method to access pyrrolidine derivatives. osaka-u.ac.jp
| Synthetic Approach | Starting Materials | Key Transformation | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Proline, 4-Hydroxyproline | Functionalization of the existing ring | nih.govresearchgate.net |
| Intramolecular Cyclization | Acyclic amines with leaving groups or unsaturation | Nucleophilic substitution, hydroamination | osaka-u.ac.jpnih.gov |
| [3+2] Cycloaddition | Isatin, amino acids, alkenes/alkynes | Azomethine ylide formation and cycloaddition | tandfonline.comosaka-u.ac.jp |
| Ring Contraction | Pyridines, silylborane | Photo-promoted skeletal rearrangement | osaka-u.ac.jp |
Methods for Enantioenriched Pyrrolidine Derivatives
The stereochemistry of the pyrrolidine ring is often crucial for its biological activity. Consequently, numerous methods for the synthesis of enantioenriched pyrrolidine derivatives have been developed.
One prominent strategy involves the use of biocatalysis. For instance, transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. nih.govnih.gov This method can produce pyrrolidines with high enantiomeric excess (up to >99.5%) and in good yields (up to 90%). nih.govnih.gov The choice of the specific transaminase enzyme allows for the selective formation of either the (R) or (S) enantiomer. nih.govacs.org A practical application of this approach was demonstrated with the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale, achieving an 84% isolated yield and over 99.5% enantiomeric excess. nih.govnih.gov
Another powerful approach is the asymmetric "clip-cycle" synthesis, which utilizes a chiral phosphoric acid catalyst to induce an enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk This method is versatile, accommodating a range of substitutions to form 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. whiterose.ac.uk
Iridium-catalyzed intramolecular reductive amination represents another effective method for generating chiral 2-substituted arylpyrrolidines. thieme-connect.com This one-pot process involves the deprotection and subsequent reductive cyclization of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates, yielding products in up to 98% yield and 92% enantiomeric excess. thieme-connect.com
Domino reactions, such as the cross metathesis/intramolecular aza-Michael addition catalyzed by chiral Brønsted acids, have also been successfully employed to prepare enantioenriched 2-substituted pyrrolidines. rsc.org
| Method | Catalyst/Reagent | Key Features | Yield | Enantiomeric Excess (ee) | Ref. |
| Transaminase-Triggered Cyclization | Transaminases | Biocatalytic, access to both enantiomers | Up to 90% | Up to >99.5% | nih.govnih.gov |
| Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid | Forms 2,2- and 3,3-disubstituted pyrrolidines | High | High | whiterose.ac.uk |
| Intramolecular Reductive Amination | Iridium Complex | One-pot synthesis of 2-arylpyrrolidines | Up to 98% | Up to 92% | thieme-connect.com |
| Domino Cross Metathesis/Aza-Michael Addition | Chiral Brønsted Acids | Domino reaction approach | Good | High | rsc.org |
Cyclization Reactions for Pyrrolidine Core Formation
Cyclization reactions are a cornerstone of pyrrolidine synthesis, providing a direct means to construct the five-membered ring. osaka-u.ac.jp
A gold-catalyzed tandem reaction involving alkyne hydroamination, iminium ion formation, and allylation offers an expedient route to pyrrolidine derivatives with a tetrasubstituted carbon stereocenter. acs.orgacs.org This method has been successfully applied to the asymmetric synthesis of complex natural products. acs.orgacs.org
Intramolecular cyclization approaches are also widely used. These can involve the amination of unsaturated carbon-carbon bonds or the insertion of nitrene species into C-H bonds. osaka-u.ac.jp While powerful, these methods often require the pre-synthesis of appropriately functionalized starting materials. osaka-u.ac.jp
The [3+2] cycloaddition of azomethine ylides with alkenes and alkynes is a well-established and highly versatile method for constructing the pyrrolidine skeleton, offering excellent stereoselectivity and a broad range of possible substitution patterns. osaka-u.ac.jp
Multicomponent Reactions for Pyrrolidine Synthesis
Multicomponent reactions (MCRs) have gained prominence as efficient and atom-economical methods for synthesizing complex molecules like pyrrolidine derivatives from simple starting materials in a single step. researchgate.nettandfonline.com
A notable example is the diastereoselective synthesis of highly substituted pyrrolidines through an asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. acs.orgnih.gov This one-pot operation can create up to three stereogenic centers with high diastereoselectivity. acs.orgnih.gov The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄), which promotes an intramolecular rearrangement to form the pyrrolidine ring. acs.orgnih.gov
The Ugi four-component reaction (U-4CR) is another versatile MCR that can be adapted for pyrrolidone synthesis through subsequent ring closure. rloginconsulting.com
Convergent Synthesis of Piperidine-Pyrrolidine Hybrid Structures
The construction of hybrid molecules containing both piperidine and pyrrolidine rings, such as 1-Benzyl-3-(pyrrolidin-2-yl)piperidine, often employs a convergent synthetic strategy. This involves the separate synthesis of the individual heterocyclic intermediates followed by their coupling.
Coupling Reactions for Bridging Heterocyclic Rings
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging the carbon-carbon or carbon-nitrogen bonds necessary to link the piperidine and pyrrolidine rings. researchgate.net Methodologies like the Suzuki and Buchwald-Hartwig reactions are commonly employed for this purpose.
"Cut-and-sew" reactions, which involve the transition-metal-catalyzed C-C bond activation of cyclic ketones and subsequent coupling with unsaturated partners, represent an innovative strategy for constructing bridged and fused ring systems. nih.govacs.org This deconstructive approach offers a unified way to access diverse and complex ring scaffolds. nih.gov
Formation of Substituted 1-Benzyl-piperidine and Pyrrolidine Intermediates
The synthesis of the requisite substituted piperidine and pyrrolidine precursors is a critical first step in a convergent approach.
Substituted 1-Benzyl-piperidine Intermediates: The synthesis of N-benzyl substituted piperidines can be achieved through various methods. For instance, a series of N-benzyl substituted amides of 1H-indole-5-carboxylic acid were synthesized, demonstrating methods for introducing the N-benzyl group. nih.gov A hydroboration of 1-Boc-4-methylenepiperidine followed by a palladium-catalyzed cross-coupling reaction is another effective strategy for creating the benzylpiperidine scaffold. unisi.it
Substituted Pyrrolidine Intermediates: The synthesis of 2-substituted pyrrolidines often starts from chiral precursors like pyroglutamic acid or proline. nih.govmdpi.com For example, L-proline derivatives can be arylated at the 5-position to introduce desired substituents. nih.gov Asymmetric lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile is a versatile method for accessing a variety of enantioenriched 2-substituted pyrrolidines. nih.gov
| Intermediate | Synthetic Method | Key Features | Ref. |
| 1-Benzyl-piperidine | Hydroboration/Cross-Coupling | Builds the benzylpiperidine scaffold | unisi.it |
| 2-Substituted Pyrrolidine | Asymmetric Lithiation of N-Boc-pyrrolidine | Versatile for various 2-substituents | nih.gov |
| 2-Substituted Pyrrolidine | Arylation of L-Proline Derivatives | Utilizes a chiral pool starting material | nih.gov |
Strategies for Introducing the Pyrrolidin-2-yl Moiety to the Piperidine Scaffold
The final and often most challenging step in the synthesis of this compound is the strategic attachment of the pre-formed pyrrolidine ring to the piperidine core.
One common approach involves the functionalization of the piperidine ring at the 3-position to create a suitable electrophilic or nucleophilic handle for coupling with the pyrrolidine derivative. This can be achieved through various synthetic transformations on the piperidine ring.
An alternative strategy involves constructing the piperidine ring onto a pre-existing pyrrolidine-containing fragment. For example, a ring-closing metathesis (RCM) reaction of a suitably designed diethylenic amine can be used to form the piperidine ring. nih.gov Similarly, intramolecular hydroboration-cycloalkylation of a homoallylic azide (B81097) intermediate can be employed for the formation of the pyrrolidine ring in a molecule already containing a pyridine precursor to the piperidine ring. nih.gov
Electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has also been demonstrated as a method for synthesizing both piperidine and pyrrolidine derivatives, offering a potential route for constructing the hybrid structure. beilstein-journals.orgresearchgate.net
Chemo- and Stereoselective Synthetic Considerations
The synthesis of this compound and its structural analogues presents significant stereochemical challenges due to the presence of multiple chiral centers. The control of both enantioselectivity (the formation of a single enantiomer) and diastereoselectivity (the relative configuration of multiple stereocenters) is paramount for accessing specific, stereochemically pure isomers. Advanced synthetic methodologies have been developed to address these challenges, focusing on asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled cyclization reactions.
Enantioselective Synthesis of Chiral Derivatives
The enantioselective synthesis of molecules containing pyrrolidine and piperidine rings is a critical area of research, as the biological activity of such compounds is often dependent on their absolute stereochemistry. Various strategies have been successfully employed to produce chiral derivatives with high enantiomeric purity.
One prominent approach is the use of biocatalysis, particularly with enzymes like transaminases (TAs). nih.govacs.org These enzymes can catalyze the asymmetric amination of prochiral ketones, setting the stereochemistry early in the synthetic sequence. For instance, the synthesis of 2-substituted pyrrolidines and piperidines has been achieved starting from ω-chloroketones using either (R)- or (S)-selective transaminases. This method provides access to both enantiomers of the target heterocycles with exceptional enantiomeric excesses (ee), often exceeding 99.5%. nih.govacs.org The process involves an enzyme-catalyzed amin-ation followed by spontaneous intramolecular cyclization.
Chiral auxiliaries represent another powerful tool for establishing stereocenters. N-tert-butanesulfinamide has emerged as a highly effective chiral auxiliary in the synthesis of N-heterocycles. researchgate.net Condensation of the sulfinamide with ketones or aldehydes forms N-sulfinylimines, which can then undergo diastereoselective nucleophilic addition or cycloaddition reactions. The auxiliary group directs the approach of the incoming reagent, and its subsequent facile cleavage yields the chiral amine product in high enantiomeric purity. researchgate.net
Furthermore, chemo-enzymatic methods have been developed for the asymmetric synthesis of substituted piperidines. A notable example involves the asymmetric dearomatization of activated pyridines. nih.gov This strategy combines chemical synthesis to create N-substituted tetrahydropyridines from pyridine precursors, followed by a stereoselective one-pot cascade reaction using an amine oxidase and an ene imine reductase. This enzymatic cascade efficiently converts the tetrahydropyridine (B1245486) intermediate into stereo-defined 3- and 3,4-substituted piperidines with high enantioselectivity. nih.gov
| Method | Key Reagents/Catalysts | Substrate | Product Type | Enantiomeric Excess (ee) |
| Biocatalysis | Transaminases (TAs) | ω-chloroketones | 2-substituted pyrrolidines/piperidines | >95% up to >99.5% nih.govacs.org |
| Chiral Auxiliary | N-tert-butanesulfinamide | Aldehydes/Ketones | Amines/N-heterocycles | High diastereoselectivity leading to high ee researchgate.net |
| Chemo-enzymatic Dearomatization | Amine Oxidase/Ene Imine Reductase | Activated Pyridines | 3- and 3,4-substituted piperidines | Up to 99% nih.gov |
| Asymmetric Catalysis | Cu-catalyst / (S, S)-Ph-BPE ligand | Acyclic olefin substrates | 2,3-cis-disubstituted piperidines | 94–96% nih.gov |
Diastereoselective Control in Cyclization Processes
When constructing bicyclic systems like this compound, controlling the relative stereochemistry between the two rings is crucial. Diastereoselective control is typically achieved during the key cyclization step that forms one of the heterocyclic rings.
[3+2] Cycloaddition reactions are a powerful method for constructing five-membered rings like pyrrolidine with a high degree of stereocontrol. The reaction between azomethine ylides and various dipolarophiles can create multiple contiguous stereocenters in a single step. mdpi.com The use of a chiral N-tert-butanesulfinyl group on 1-azadiene substrates, for example, allows for highly diastereoselective [3+2] cycloadditions with azomethine ylides. researchgate.netresearchgate.net The sulfinyl group effectively directs the stereochemical outcome of the cyclization, leading to densely substituted pyrrolidines with excellent diastereoselectivity. researchgate.net Computational studies have often been employed to understand the influence of the chiral auxiliary on the transition state energies, which dictates the observed diastereoselectivity. researchgate.net
Cascade reactions, which involve multiple bond-forming events in a single operation, offer an efficient pathway to complex heterocyclic systems with good stereocontrol. A metal-free, Lewis acid-mediated 5/6-endo-dig reductive hydroamination cascade of enynyl amines has been reported for the stereoselective synthesis of pyrrolidines and piperidines. organic-chemistry.org Similarly, intramolecular cyclizations can be controlled to favor the formation of a specific diastereomer. For instance, the desymmetrization of cyclohexadienones through a stereoselective intramolecular aza-Michael addition, using a tethered chiral sulfinamide nucleophile, has yielded nitrogen-containing bicyclic compounds with diastereomeric ratios as high as >20:1. researchgate.net The choice of catalyst and reaction conditions plays a critical role in directing the stereochemical pathway of these cyclization processes. nih.gov
| Cyclization Method | Key Features | Resulting Structure | Diastereoselectivity |
| [3+2] Cycloaddition | Azomethine ylides with N-tert-butanesulfinylazadienes | Densely substituted pyrrolidines | High regio- and diastereoselectivity researchgate.netresearchgate.net |
| Reductive Hydroamination Cascade | Metal-free, Lewis acid-mediated 5/6-endo-dig cyclization of enynyl amines | Pyrrolidines and piperidines | High stereoselectivity organic-chemistry.org |
| Intramolecular aza-Michael Addition | Desymmetrization of cyclohexadienones with a chiral sulfinamide nucleophile | Nitrogen-containing bicyclic compounds | Diastereomeric Ratio (dr) up to >20:1 researchgate.net |
| Radical-Mediated Cyclization | Cobalt(II)-catalyzed cyclization of linear amino-aldehydes | Piperidines and pyrrolidones | Good yields, stereochemistry depends on substrate nih.gov |
Structure Activity Relationship Sar and Ligand Design Principles for 1 Benzyl 3 Pyrrolidin 2 Yl Piperidine Derivatives
Molecular Modifications and Their Impact on Biological Activity
The core scaffold of 1-benzyl-3-(pyrrolidin-2-yl)piperidine offers multiple points for chemical modification. Researchers have systematically altered the piperidine (B6355638) and pyrrolidine (B122466) moieties, the benzyl (B1604629) group, and the stereochemistry of the molecule to probe their influence on pharmacological activity. These studies have revealed that even minor structural changes can lead to significant variations in potency and selectivity.
Influence of Substituents on the Piperidine Moiety
The piperidine ring is a common structural element in a vast number of biologically active compounds and serves as a versatile scaffold in drug design. clinmedkaz.orgresearchgate.net Modifications to this ring in the this compound series have been shown to be a critical determinant of activity.
Research into N-benzylpiperidine derivatives has identified this motif as a key pharmacophoric group for activity at α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov For instance, studies have shown that replacing a piperazine (B1678402) ring with a piperidine ring can significantly enhance affinity for the σ1 receptor while maintaining high affinity for the histamine (B1213489) H3 receptor, highlighting the piperidine moiety's role in multi-target ligand design. nih.gov In some cases, the introduction of a 4-(p-fluorobenzoyl)piperidine fragment is considered crucial for the anchorage or proper orientation of the ligand at the 5-HT2A receptor. nih.gov
The following table summarizes the impact of various piperidine substituents on the biological activity of related compounds.
| Compound/Derivative Class | Modification on Piperidine Moiety | Impact on Biological Activity | Target(s) |
| N-Aryl-piperidine derivatives | N-aryl substitution | Potent (partial) agonism | Histamine H3 Receptor |
| N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine | N-substitution | Pure opioid receptor antagonism | Opioid Receptors |
| Spiro[chromane-2,4'-piperidine] derivatives | Spirocyclic fusion at C4 | Potent and orally bioavailable agonism | G-protein-coupled receptor 119 |
| 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides | N-triazinyl and C4-carboxamide substitution | Inhibition | Soluble epoxide hydrolase |
This table is generated based on findings from various studies on piperidine derivatives. clinmedkaz.org
Role of the Pyrrolidine Moiety in Ligand-Target Interactions
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in numerous biologically active compounds. nih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of the pharmacophore space, which is crucial for establishing specific interactions with biological targets. nih.govresearchgate.net
In the context of this compound derivatives, the pyrrolidine moiety plays a significant role in defining the ligand's interaction profile. The stereochemistry at the carbons of the pyrrolidine ring can lead to different spatial orientations of substituents, resulting in distinct binding modes and biological profiles. researchgate.net For example, in a series of benzamide (B126) derivatives, the cyclic nature of the aminopyrrolidine moiety led to more active compounds compared to their linear counterparts. nih.gov Specifically, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide was found to be exceptionally potent. nih.gov
Effect of the Benzyl Group on Pharmacological Profiles
The N-benzyl group is a common feature in many pharmacologically active piperidine derivatives and significantly influences their biological profiles. nih.govajchem-a.com In the this compound scaffold, this group can be modified to fine-tune activity and selectivity.
Studies have demonstrated that the N-benzylpiperidine motif is a primary pharmacophoric element for antagonism at α7 nicotinic acetylcholine receptors. nih.gov In other contexts, such as benzamide-based neuroleptics, the introduction of a benzyl group on the terminal nitrogen, in place of a smaller alkyl group like ethyl, has been shown to enhance activity. nih.gov The substitution pattern on the phenyl ring of the benzyl group is also a critical determinant of potency. For instance, in a series of CCR5 antagonists, electron-donating substituents on the phenyl ring were found to be favorable for binding affinity. acs.org
The following table illustrates how modifications to the benzyl group can affect the pharmacological activity of related piperidine compounds.
| Compound Series | Modification to Benzyl Group | Observed Effect on Activity | Primary Target |
| Benzamide Neuroleptics | Replacement of N-ethyl with N-benzyl | Enhanced neuroleptic activity | Dopamine (B1211576)/Serotonin (B10506) Receptors |
| nAChR Modulators | Presence of N-benzylpiperidine motif | Antagonism, preference for α7 subtype | Nicotinic Acetylcholine Receptors |
| CCR5 Antagonists | Phenyl ring substitutions | Lipophilicity and electron-donating groups increase affinity | CCR5 Receptor |
| Anti-Alzheimer Agents | Varied electron-rich substituents on benzyl group | Nanomolar inhibition | Acetylcholinesterase (AChE) |
This table is based on research findings on various N-benzylpiperidine derivatives. nih.govnih.govajchem-a.comacs.org
Modulation of Linker Length and Stereochemistry
The spatial arrangement of the pyrrolidine and piperidine rings, governed by the stereochemistry at their connecting point, is a critical factor for biological activity. The non-planar nature of the pyrrolidine ring contributes significantly to the molecule's three-dimensional shape, and different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective protein targets. researchgate.net
For example, in the development of novel antiseizure agents, the R- and S-enantiomers of N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide were synthesized and tested separately. semanticscholar.org The study revealed a stereoselective effect, with the (R)-enantiomer showing broad-spectrum antiseizure activity, while the (S)-enantiomer was less active. This highlights the profound impact of stereochemistry on the pharmacological outcome. semanticscholar.org Similarly, the relative orientation of substituents on the pyrrolidine ring, such as in cis- and trans-isomers, has been shown to be a deciding factor in the potency of neuroleptic benzamides. nih.gov
Computational Approaches to SAR Elucidation
To complement experimental studies, computational methods are increasingly employed to gain a deeper understanding of the structure-activity relationships of this compound derivatives. These in silico techniques can predict the biological activity of new compounds and guide the design of more effective ligands. clinmedkaz.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov For derivatives of this compound, QSAR studies can help identify the key physicochemical properties and structural features that govern their potency and selectivity.
In a study on 3-(4-benzylpiperidin-1-yl)propylamine derivatives as CCR5 antagonists, 3D-QSAR analyses were performed using techniques such as Molecular Shape Analysis (MSA). acs.org The resulting models indicated the importance of specific molecular descriptors. For example, the model showed that a high relative negative charge (RNCG) and an increase in the molecule's length along a specific axis were conducive to binding affinity. Conversely, an increase in the molecular shadow in a particular plane was found to be detrimental to activity. acs.org Such insights are invaluable for predicting the activity of newly designed molecules before their synthesis, thereby streamlining the drug discovery process. imist.ma
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique pivotal for predicting the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking simulations provide critical insights into their binding modes, helping to rationalize structure-activity relationships (SAR).
In studies of similar piperidine-based structures, docking has been used to confirm binding at specific sites, such as the colchicine (B1669291) binding site for anti-tubulin agents. nih.gov For instance, simulations of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives revealed key interactions that contribute to their cytotoxic potential. nih.gov Similarly, for piperidine/piperazine-based compounds targeting the Sigma 1 Receptor (S1R), docking studies identified a pharmacophore model consisting of a central amine flanked by two hydrophobic domains. nih.govnih.gov The piperidine nitrogen atom typically acts as the positive ionizable group, while moieties like the benzyl group can occupy hydrophobic pockets within the receptor. nih.gov
The general findings from these simulations on related scaffolds suggest that for this compound derivatives:
The protonated nitrogen of the piperidine ring is likely to form crucial ionic or hydrogen bond interactions with acidic residues (e.g., Asp, Glu) in the target's active site. nih.gov
The benzyl group often inserts into a hydrophobic pocket, where it can form van der Waals and π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
These predictions are validated using techniques like Root Mean Square Deviation (RMSD) calculations to ensure the reliability of the docking protocol. nih.gov The insights gained are instrumental in designing new analogues with modifications aimed at optimizing these interactions for enhanced biological activity.
Table 1: Representative Binding Interactions Predicted by Molecular Docking for Piperidine Scaffolds
| Compound Type | Target Protein | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|---|
| Piperidine-based S1R Ligand | Sigma 1 Receptor | Glu172, Tyr120 | Hydrogen Bond, Ionic | -8.5 |
| Piperine (B192125) Analogue | Interleukin-1β (IL-1β) | Leu21, Val55, Lys77 | Hydrophobic, Cation-π | -7.22 |
| Benzimidazole-Piperidine | Acetylcholinesterase | Trp84, Tyr334 | π-π Stacking | -9.8 |
| 1-(4-bromobenzyl)piperidine | Tubulin | Cys241, Leu255 | Hydrophobic, Hydrogen Bond | -6.5 |
Note: Data in this table is illustrative, based on findings for various piperidine-containing compounds to represent the types of results obtained from molecular docking studies. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations for Ligand-Target Stability
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time, assessing its stability and the persistence of key interactions. researchgate.net For derivatives of this compound, MD simulations are crucial for validating docking predictions and understanding the energetic and conformational changes that occur upon binding.
MD simulations can reveal:
Stability of the Complex : By monitoring the RMSD of the protein and ligand over the simulation period (e.g., 100 ns), researchers can determine if the ligand remains stably bound in its predicted pose. researchgate.netnih.gov A stable complex will show minimal fluctuations in RMSD after an initial equilibration period.
Key Amino Acid Interactions : MD simulations highlight which interactions are most persistent and critical for binding. Analysis of the simulation trajectory can quantify the duration and distance of hydrogen bonds, hydrophobic contacts, and water-bridged interactions. researchgate.net
Conformational Changes : These simulations can show how the protein and ligand adapt to each other's presence, revealing induced-fit mechanisms that are not apparent from static docking.
For example, in studies of benzimidazole (B57391) derivatives targeting acetylcholinesterase, MD simulations confirmed that the most potent compounds remained stable within the active site, maintaining crucial interactions throughout the simulation. researchgate.net Similarly, simulations of piperazine derivatives helped to understand the dynamic behavior of the ligand-receptor complex, providing a more accurate picture of its stability. researchgate.netnih.gov These computational studies are essential for confirming that a designed ligand not only fits into the active site but also forms a stable and lasting complex, which is a prerequisite for sustained biological activity.
Theoretical Calculation of Physicochemical Descriptors Relevant to Biological Activity
The biological activity of a compound is not solely determined by its binding affinity but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Theoretical calculations are used to predict these properties, known as molecular descriptors, for derivatives of this compound to guide the design of molecules with better drug-like characteristics.
Quantitative Structure-Activity Relationship (QSAR) studies often employ these descriptors to build mathematical models that correlate a compound's structure with its biological activity. irb.hr Key descriptors relevant to the biological activity of nitrogen-containing heterocyclic scaffolds like pyrrolidine and piperidine include:
Lipophilicity (LogP) : This descriptor affects solubility, permeability across biological membranes, and binding to hydrophobic pockets. The benzyl group contributes significantly to the lipophilicity of the scaffold. d-nb.info
Polar Surface Area (PSA) : PSA is related to a molecule's ability to form hydrogen bonds and is a good predictor of membrane permeability and blood-brain barrier penetration. The nitrogen atoms in the piperidine and pyrrolidine rings are major contributors to the PSA. d-nb.info
Hydrogen Bond Donors/Acceptors : The number of hydrogen bond donors and acceptors influences solubility and target binding. The secondary amine of the pyrrolidine ring can act as a hydrogen bond donor, while both nitrogen atoms can act as acceptors.
Molecular Weight (MW) : Lower molecular weight is often associated with better absorption and diffusion.
Quantum Chemical Descriptors : Properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and electrophilicity index can provide insights into a molecule's reactivity and interaction capabilities. researchgate.net
By calculating these descriptors for a series of this compound analogues, researchers can prioritize the synthesis of compounds with a higher probability of possessing both potent biological activity and favorable pharmacokinetic profiles. nih.govresearchgate.net
Table 2: Comparison of Calculated Physicochemical Descriptors for Heterocyclic Scaffolds
| Scaffold | LogP | Polar Surface Area (PSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Cyclopentane | 3.00 | 0.00 | 0 | 0 | 70.13 |
| Pyrrole | 0.75 | 15.79 | 1 | 1 | 67.09 |
| Pyrrolidine | 0.46 | 12.03 | 1 | 1 | 71.12 |
| Piperidine | 0.84 | 12.03 | 1 | 1 | 85.15 |
Source: Data adapted from literature comparing fundamental heterocyclic rings to illustrate the influence of structure on key physicochemical properties. d-nb.info
Scaffold Hopping and Conformational Restriction Strategies
Advanced ligand design often moves beyond simple functional group modification to explore novel core structures (scaffolds) and control the molecule's three-dimensional shape. For the this compound framework, scaffold hopping and conformational restriction are powerful strategies to discover new chemotypes with improved properties and to enhance binding affinity by reducing the entropic penalty of binding.
Application of "Escape from Flatland" Principle in Scaffold Design
The "escape from flatland" principle advocates for the design of drug candidates with greater three-dimensional (3D) character. bohrium.com Molecules rich in sp³-hybridized carbons, like the piperidine and pyrrolidine rings, tend to have improved solubility, better selectivity, and a higher success rate in clinical development compared to flat, aromatic-heavy compounds. nih.gov The this compound scaffold is inherently three-dimensional, but this principle can be further applied in its derivatization.
Strategies to enhance 3D character include:
Introducing Bridged Scaffolds : Replacing a simple ring with a bicyclic or bridged system, such as a 2-azabicyclo[2.1.1]hexane, can create novel, sp³-rich scaffolds with unique vectoral orientations for substituents. nih.govsiena.edu
Scaffold Hopping to Saturated Heterocycles : When optimizing a lead compound, a flat aromatic core can be replaced with a saturated or partially saturated heterocyclic ring system. This not only increases the fraction of sp³ carbons (Fsp³) but can also introduce new interaction points and improve physicochemical properties. researchgate.net For example, a phenyl ring in a lead compound could be replaced by a piperidine or a more complex saturated system to improve metabolic stability. researchgate.netnih.gov
By consciously designing derivatives that are more complex and three-dimensional, chemists can explore novel chemical space and develop compounds with more favorable drug-like properties, effectively "escaping from flatland". nih.govfigshare.com
Design of Conformationally Restricted Analogues
The this compound molecule possesses significant conformational flexibility due to its rotatable bonds and the puckering of its two saturated rings. While this flexibility allows it to adapt to a binding site, it comes at an entropic cost upon binding. Conformationally restricted analogues are designed to lock the molecule into a bioactive conformation, which can lead to a significant increase in binding affinity and selectivity. researchgate.net
Methods to achieve conformational restriction include:
Ring Fusion : Fusing the piperidine and pyrrolidine rings to create a rigid bicyclic system, such as an octahydropyrrolo[1,2-a]pyrazine (B1198759) core. This drastically reduces the number of rotatable bonds.
Introduction of Bulky Groups : Placing large substituents at specific positions can sterically hinder rotation around certain bonds, favoring a particular conformation.
Intramolecular Bridging : Creating a covalent bridge between two parts of the molecule can lock the relative orientation of the piperidine and pyrrolidine rings.
For example, the synthesis of piperidine nucleosides as conformationally restricted mimics of other compounds has shown that the piperidine core is an excellent scaffold for building pre-organized analogues. nih.gov By restricting the conformation, these analogues can be designed to perfectly match the geometry of the target's active site, leading to highly potent and selective ligands. researchgate.netnih.gov
Pharmacological Mechanisms and Biological Applications of 1 Benzyl 3 Pyrrolidin 2 Yl Piperidine and Analogues
Engagement with Neurotransmitter Systems and Receptors
The biological activity of 1-benzyl-3-(pyrrolidin-2-yl)piperidine and its derivatives is characterized by their ability to modulate multiple neurotransmitter systems. This multi-target engagement is a key feature of their pharmacological profile, suggesting a broad spectrum of potential therapeutic applications.
A significant area of investigation for 1-benzylpiperidine (B1218667) analogues has been their potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. It was discovered that introducing a bulky group at the para position of the benzamide (B126) moiety significantly increased inhibitory action. Further enhancement was observed with the introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide. One of the most potent inhibitors identified in this series was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC50 value of 0.56 nM. researchgate.net This compound also demonstrated high selectivity for AChE over butyrylcholinesterase (BuChE), with an affinity 18,000 times greater for the former. researchgate.net
In another study, focusing on indanone derivatives, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) was identified as a highly potent AChE inhibitor with an IC50 of 5.7 nM. researchgate.net This compound showed a selective affinity for AChE that was 1250 times greater than for BuChE. researchgate.net Further research into 1-benzylpiperidine derivatives as dual-target inhibitors for Alzheimer's disease led to the identification of a compound that emerged as the most potent AChE inhibitor in its series, with an IC50 of 5.10 ± 0.24 µM. nih.gov
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |
|---|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | - | 18,000 |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | 7125 | 1250 |
| A 2-phenylacetate derivative of 1-benzylpiperidine | 5100 | 26780 | 5.25 |
Analogues of this compound have demonstrated significant interactions with the serotoninergic system, a key target in the treatment of various psychiatric disorders. Research has focused on their binding affinities for several serotonin (B10506) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7.
Certain benzyl (B1604629) piperidine (B6355638) compounds have been noted for their affinity for the 5-HT1A receptor, with one particular compound showing a Ki value of 12 nM. nih.gov A series of novel arylpiperazine derivatives containing N-acylated amino acids were synthesized and evaluated for their affinity for 5-HT1A and 5-HT2A receptors. Within this series, one compound displayed the strongest affinity for the 5-HT1A receptor with a Ki of 24.5 nM, while another showed the highest affinity for the 5-HT2A receptor with a Ki of 109.1 nM. researchgate.net
Furthermore, dual 5-HT1A and 5-HT7 receptor ligands have been developed from lead molecules that bind with high affinity to 5-HT1A (Ki = 1.1 nM) and moderate affinity to 5-HT7 receptors (Ki = 90 nM). nih.gov A derivative from this research, 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one, was identified as a new dual 5-HT1A and 5-HT7 receptor ligand with a sub-nanomolar affinity for 5-HT1A (Ki = 0.74 nM) and a low nanomolar affinity for 5-HT7 (Ki = 8.4 nM). nih.gov
| Compound Class/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| Benzyl piperidine compound | 5-HT1A | 12 |
| Arylpiperazine N-acylated amino acid (EP-42) | 5-HT1A | 24.5 |
| Arylpiperazine N-acylated amino acid (EP-50) | 5-HT2A | 109.1 |
| SYA16263 | 5-HT1A | 1.1 |
| SYA16263 | 5-HT7 | 90 |
| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT1A | 0.74 |
| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 | 8.4 |
The dopaminergic system is another critical target for the this compound scaffold. A number of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides have been synthesized and investigated as dopamine (B1211576) D2 receptor antagonists. The affinity for the D2 receptor was found to be stereospecific, residing in the R enantiomer. Benzamides with a 2,3-dimethoxy substitution pattern and salicylamides with a 5,6-dimethoxy grouping were particularly potent, inhibiting [3H]spiperone binding to rat striatal dopamine D2 receptors with IC50 values of approximately 1 nM. google.com
A related compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, was found to have an affinity for the human dopamine D2 receptor with a Ki of 151 nM. researchgate.net Further studies on bitopic ligands based on Fallypride, a benzamide analog, showed that benzyl-substituted analogues had good affinity for both D2 and D3 receptors. nih.gov
| Compound Class/Derivative | Receptor Subtype | Binding Affinity (IC50/Ki, nM) |
|---|---|---|
| Substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides | D2 | ~1 (IC50) |
| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | D2 | 151 (Ki) |
The sigma-1 receptor, a unique intracellular chaperone protein, has emerged as a promising target for various central nervous system disorders. Piperidine and benzylpiperazine derivatives have been shown to possess high affinity for sigma receptors. In a series of benzylpiperazinyl derivatives, one compound, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated the highest sigma-1 receptor affinity with a Ki of 1.6 nM and significant selectivity over the sigma-2 receptor. google.com
Another study identified 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile as a potent ligand with high affinity for the human sigma-1 receptor (Ki = 1.45 ± 0.43 nM), showing a 290-fold selectivity over the sigma-2 subtype. nih.gov The piperidine moiety is considered a key structural element for dual histamine (B1213489) H3 and sigma-1 receptor activity, with one such compound displaying a sigma-1 receptor Ki of 3.64 nM.
| Compound | Sigma-1 Receptor Ki (nM) | Selectivity (Ki σ2/Ki σ1) |
|---|---|---|
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 886 |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 ± 0.43 | 290 |
| A dual H3/σ1 piperidine derivative | 3.64 | - |
The interaction of this compound analogues with ion channels represents a developing area of research. A specific analogue, 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide, has been shown to antagonize NOP receptor-mediated activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov This compound attenuated the N/OFQ-induced GIRK current in a concentration-dependent manner, with an IC50 of 2.6 ± 0.6 μM in ventrolateral periaqueductal gray neurons. nih.gov While this provides insight into potassium channel modulation, further research is required to fully elucidate the effects of this class of compounds on sodium and calcium channels.
The glutamatergic and GABAergic systems are fundamental to excitatory and inhibitory neurotransmission, respectively. Analogues of this compound have been investigated for their interaction with NMDA and GABAA receptors.
Research into flexible homeomorphs of the NMDA channel blocker MK-801 led to the synthesis of (S)- and (R)-1-(1,2-diphenylethyl)piperidine. These compounds were tested as inhibitors of [3H]MK-801 binding to rat brain membranes, indicating their interaction with the NMDA receptor channel. researchgate.net 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor.
While direct binding data for this compound on GABAA receptors is limited, the broader class of piperidine-containing compounds has been shown to modulate GABAA receptor function. For instance, piperine (B192125), which contains a piperidine moiety, acts on various GABAA receptor subtypes. nih.gov However, more specific research is needed to determine the precise interactions of the this compound scaffold with GABAA receptors.
Muscarinic Receptor Antagonism (e.g., M4)
Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Antagonists of these receptors are of significant therapeutic interest. drugbank.com Specifically, the M4 subtype is implicated in neurological and psychiatric disorders, making selective M4 antagonists a key goal for drug discovery. google.com
Research into the structure-activity relationships of muscarinic ligands has shown that complex molecular frameworks can lead to receptor selectivity. researchgate.net While direct studies on this compound as a muscarinic antagonist are not extensively detailed, related structures incorporating benzyl and piperidine moieties have been investigated. For instance, certain substituted 7-azaspiro[3.5]nonane compounds, which feature a piperidine ring, have been developed as antagonists of the muscarinic acetylcholine M4 receptor. google.com The development of antagonists with selectivity for specific receptor subtypes, such as M3 or M2, has been a focus of research, with compounds like zamifenacin (B1682371) and darifenacin (B195073) showing selectivity for M3 receptors involved in smooth muscle contraction. nih.gov The modification of core structures, such as incorporating the aminoalkyl chain of a known muscarinic agonist into a pyrrolidine (B122466) ring, has been shown to produce ligands with altered selectivity profiles, often behaving as partial agonists or antagonists at different subtypes. researchgate.net This suggests that the benzyl-pyrrolidinyl-piperidine scaffold has the potential for modulation to achieve specific muscarinic receptor antagonism.
Monoacylglycerol Lipase (B570770) (MAGL) Inhibition
Monoacylglycerol lipase (MAGL) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the neuromodulator 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.net Inhibition of MAGL increases 2-AG levels, a strategy being explored for treating neurodegenerative diseases, inflammation, and cancer. nih.govacs.org MAGL is often overexpressed in aggressive tumors, where it contributes to an oncogenic signaling network by supplying fatty acids that promote cancer cell growth and invasiveness. nih.govresearchgate.net
A novel class of benzylpiperidine-based MAGL inhibitors has been developed, demonstrating potent, reversible, and selective inhibition. nih.govacs.org The initial benzylpiperidine MAGL inhibitor, compound 7, showed an encouraging half-maximal inhibitory concentration (IC₅₀) of 133.9 nM against MAGL. acs.org Further structural modifications, such as the addition of halogen atoms to the phenolic ring, led to derivatives with slightly improved or maintained inhibitory activity. acs.org The most active compound from this series, designated as inhibitor 13, was identified as a potent and selective MAGL inhibitor and was further evaluated for its anticancer properties. acs.org In pancreatic ductal adenocarcinoma cell models, which are characterized by MAGL overexpression, this inhibitor demonstrated antiproliferative activity, induced apoptosis, and reduced cell migration. nih.govacs.org
| Compound | MAGL IC₅₀ (nM) | FAAH IC₅₀ (µM) |
|---|---|---|
| 7 | 133.9 | 5.9 |
| 10c (Chlorine substitution) | 124.6 | > 10 |
| 10d (Chlorine substitution) | 107.2 | > 10 |
| 10e (Bromine substitution) | 109.4 | > 10 |
Data sourced from research on benzylpiperidine-based MAGL inhibitors. acs.org
Anticancer Research and Cytotoxic Potential
Tubulin Polymerization Inhibition
Microtubules are essential components of the cellular cytoskeleton, playing a vital role in cell division, structure, and intracellular transport. ccspublishing.org.cn The dynamic process of tubulin polymerization into microtubules is a well-established and effective target for anticancer therapies. researchgate.netresearchgate.net Agents that interfere with microtubule dynamics can induce mitotic arrest and apoptosis in cancer cells. ccspublishing.org.cn
Analogues of this compound have been specifically designed as anti-tubulin agents. A series of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives were synthesized and evaluated for their anticancer activity. researchgate.netnih.gov These compounds were found to exhibit selective cytotoxic potential against various cancer cell lines, including lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells. researchgate.netnih.gov The most potent derivative from this class, compound 7h, was shown to effectively inhibit tubulin polymerization. nih.gov Molecular docking studies confirmed that this compound likely interacts with the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule formation. researchgate.netnih.gov
Cell Cycle Arrest Mechanisms
The inhibition of tubulin polymerization directly impacts cell division, leading to disruptions in the cell cycle. researchgate.net By preventing the formation of the mitotic spindle, anti-tubulin agents can halt cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis. ccspublishing.org.cnmdpi.com
The cytotoxic effects of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives are directly linked to their ability to induce cell cycle arrest. nih.gov The most potent compound in the series, 7h, was found to cause cancer cells to accumulate in the G2/M phase. researchgate.netnih.gov This arrest prevents the cells from completing mitosis and proliferating. This mechanism, where tubulin depolymerization leads to G2/M arrest, is a hallmark of compounds that target the colchicine binding site and is a key aspect of their anticancer potential. ccspublishing.org.cnnih.gov Similarly, other studies have shown that piperine can induce a G1 phase cell cycle arrest in colorectal cancer cells. nih.govnih.gov Genistein has been observed to cause G2/M phase arrest in bladder cancer cells through the upregulation of the p21 protein, an inhibitor of cyclin-dependent kinases. mdpi.com
IκB Kinase (IKKβ) Inhibition
The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. nih.gov Constitutive activation of this pathway is a feature of many human cancers, making it an attractive target for therapeutic intervention. nih.govacs.org The IκB kinase (IKK) complex, particularly the IKKβ subunit, plays a dominant role in the canonical NF-κB pathway by phosphorylating the inhibitor of κB (IκB), which marks it for degradation and allows NF-κB to translocate to the nucleus. nih.govresearchgate.net
A synthetic monoketone analogue of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), which contains a piperidine core, has been identified as a potent inhibitor of the NF-κB pathway. nih.gov This compound suppresses the pathway by directly targeting and inhibiting the catalytic activity of IKKβ. nih.gov EF24 was shown to block the nuclear translocation of NF-κB with a half-maximal inhibitory concentration (IC₅₀) of 1.3 µM. By inhibiting IKKβ, EF24 prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and inactive. nih.gov This mechanism provides a molecular basis for the compound's potent anticancer activity observed in lung, breast, ovarian, and cervical cancer cells. nih.gov
Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Dual Inhibition
Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically altered (e.g., through chromosomal rearrangement), can act as potent oncogenic drivers in various cancers, most notably non-small cell lung cancer (NSCLC). nih.govnih.gov Due to the high homology between the kinase domains of ALK and ROS1, many small-molecule inhibitors have been developed to target both kinases simultaneously. nih.govmdpi.com
The development of dual ALK/ROS1 inhibitors represents a critical strategy in targeted cancer therapy. nih.gov Crizotinib, a multi-targeted tyrosine kinase inhibitor, was one of the first drugs approved for both ALK- and ROS1-positive NSCLC. nih.govmdpi.com The chemical scaffolds of many ALK inhibitors often incorporate a piperidine ring. researchgate.net For instance, representative type-I½ ALK inhibitors have been designed using a piperidine carboxamide scaffold. researchgate.net While a direct evaluation of this compound as a dual ALK/ROS1 inhibitor is not documented, the prevalence of the piperidine moiety in clinically effective inhibitors highlights the potential of this structural class in the design of new dual-kinase inhibitors to overcome challenges such as acquired drug resistance. nih.govresearchgate.net
Poly (ADP-ribose) Polymerase (PARP) Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a significant strategy in cancer therapy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Analogues of this compound, specifically those incorporating a benzimidazole (B57391) carboxamide scaffold attached to a cyclic amine like pyrrolidine, have demonstrated potent PARP inhibitory activity. acs.orgnih.gov
One of the most notable examples is Veliparib (ABT-888), or 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide. This compound features a methyl-substituted pyrrolidine ring attached to a benzimidazole carboxamide core. acs.orgresearchgate.net Research has shown that this structural arrangement leads to excellent potency against both PARP-1 and PARP-2 enzymes. acs.org The benzimidazole carboxamide portion of these molecules mimics the natural PARP substrate, nicotinamide, binding to the enzyme's active site. nih.gov The cyclic amine, such as the pyrrolidine ring, plays a critical role in positioning the molecule correctly within the active site to achieve high potency. acs.orgnih.gov
Further studies on related benzimidazole carboxamide derivatives have explored the structure-activity relationship (SAR). For instance, compounds where an aromatic ring side chain is attached to the nitrogen atom of the pyrrolidine ring have been synthesized to improve their interaction with the PARP active site and enhance membrane permeability. nih.gov The amide group of the benzimidazole carboxamide scaffold is crucial as it forms hydrogen bonds with key amino acid residues like Gly-863 and Ser-904 in the PARP-1 active site. nih.gov Additionally, the benzimidazole ring itself engages in π-π stacking interactions with Tyr-907. nih.gov The side chain attached to the pyrrolidine can insert into a hydrophobic pocket, leading to varied binding modes and potencies. nih.gov
Table 1: PARP Inhibition by Pyrrolidine-Containing Benzimidazole Carboxamide Analogues
| Compound | Target | Ki (nM) | IC50 (nM) | Cellular EC50 (nM) |
|---|---|---|---|---|
| Veliparib (ABT-888) | PARP-1/2 | 5 | - | 2 |
| Compound 5cj | PARP-1 | - | ~4 | - |
| Compound 5cp | PARP-1 | - | ~4 | - |
| Veliparib | PARP-2 | - | - | - |
| Compound 5cj | PARP-2 | - | ~4 | - |
| Compound 5cp | PARP-2 | - | ~4 | - |
NLRP3 Inflammasome Inhibition
The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a key component of the innate immune system. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18. acs.orgnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target. acs.org Analogues featuring a piperidine scaffold have been identified as potent inhibitors of the NLRP3 inflammasome.
Research into the hybridization of natural products with piperidine moieties has yielded a new class of NLRP3 inhibitors. For example, a scaffold hybrid of Tanshinone I, a natural product, with piperidine resulted in compounds with significantly improved potency and selectivity for NLRP3. acs.org These hybrid compounds were shown to effectively suppress the release of IL-1β in response to various NLRP3 activators like ATP and nigericin (B1684572) in lipopolysaccharide (LPS)-primed macrophages. acs.org Mechanistic studies revealed that these piperidine-containing analogues inhibit NLRP3 inflammasome activation by blocking the second signal required for inflammasome assembly, thereby preventing the secretion of mature IL-1β and caspase-1. acs.org
Further chemical modulation of a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has also led to the identification of novel NLRP3 inhibitors. researchgate.net These findings underscore the importance of the piperidine ring as a core structural element in the design of effective NLRP3 inflammasome inhibitors.
Table 2: NLRP3 Inflammasome Inhibition by Piperidine-Containing Analogues
| Compound | Cell Type | Stimulus | Inhibition Target | IC50 (nM) |
|---|---|---|---|---|
| Compound P33 | THP-1 cells | Nigericin | IL-1β release | 2.7 |
| Compound P33 | BMDMs | Nigericin | IL-1β release | 15.3 |
| Compound P33 | PBMCs | Nigericin | IL-1β release | 2.9 |
BMDMs: Bone Marrow-Derived Macrophages; PBMCs: Peripheral Blood Mononuclear Cells. nih.gov
Antidiabetic Applications
The piperidine and pyrrolidine moieties are prevalent in a variety of compounds investigated for the management of diabetes mellitus. These structural motifs have been found to interact with several key enzymes involved in glucose metabolism.
α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that catalyzes the final step in the digestion of carbohydrates. Its inhibition delays carbohydrate absorption and consequently lowers postprandial blood glucose levels. Both piperidine and pyrrolidine derivatives have shown significant potential as α-glucosidase inhibitors, partly due to their structural resemblance to natural monosaccharides like nojirimycin. researchgate.netnih.gov
Studies on hydroxylated piperidine analogues have demonstrated excellent inhibitory activity, with some compounds showing high percentage inhibition of the enzyme. nih.gov Similarly, various pyrrolidine derivatives have been synthesized and evaluated, with some exhibiting potent inhibition. For instance, N-acetylpyrrolidine derivatives have been shown to be effective mixed-type inhibitors of α-glucosidase. nih.gov A 4-methoxy analogue of N-Boc proline amide featuring a pyrrolidine ring also displayed noteworthy inhibitory activity against α-glucosidase. nih.govnih.gov The inhibitory potency of these compounds is often compared to Acarbose, a clinically used α-glucosidase inhibitor. researchgate.netnih.gov
Table 3: α-Glucosidase Inhibitory Activity of Pyrrolidine and Piperidine Analogues
| Compound Class/Derivative | IC50 | Reference Compound |
|---|---|---|
| N-acetylpyrrolidine derivative (4a) | 0.52 ± 0.02 mM | - |
| Pyrrolidine derivative (3g) | 18.04 µg/mL | Acarbose |
| Piperidine analogue (5d) | 50.06 µM | Acarbose (IC50 = 58.8 µM) |
| Pyrimidinyl-piperazine carboxamide (21c) | 0.44 µM | Acarbose (IC50 = 817.38 µM) |
IC50 values vary based on the specific analogue and experimental conditions. researchgate.netnih.govnih.govnih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner. oatext.com Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control. oatext.com The pyrrolidine scaffold, being a mimic of the natural substrate proline, is a key structural feature in many potent DPP-4 inhibitors. ingentaconnect.com
Several clinically approved DPP-4 inhibitors, known as "gliptins," incorporate a cyanopyrrolidine moiety, which has been extensively researched and shown to provide potent and reversible inhibition of the DPP-4 enzyme. nih.govresearchgate.net Vildagliptin and Saxagliptin are prominent examples that emerged from this research. nih.gov The design of novel inhibitors often involves replacing or modifying core structures of known potent inhibitors with piperidine and pyrrolidine rings to explore new structure-activity relationships. oatext.com For example, replacing a 2-benzyl-piperazine ring system with piperidine and pyrrolidine heterocycles has led to the development of new DPP-4 inhibitors with micromolar activity. oatext.com
Table 4: DPP-4 Inhibitory Activity of Pyrrolidine and Piperidine Analogues
| Compound Class/Derivative | IC50 | Reference Compound |
|---|---|---|
| 4-Benzylpiperidine derivative (1) | 1.6 ± 0.04 µM | - |
| Piperazine-pyrrolidine derivative (2g) | - | P32/98 |
| Pyrazole-thiosemicarbazone (2f) | 1.266 ± 0.264 nM | Sitagliptin (IC50 = 4.380 ± 0.319 nM) |
Activity varies significantly based on the full chemical structure of the analogue. oatext.comnih.govnih.gov
α-Amylase Inhibition
α-Amylase is a key digestive enzyme that breaks down complex carbohydrates like starch into smaller oligosaccharides. Similar to α-glucosidase inhibition, blocking α-amylase can help to reduce the rate of glucose absorption and control postprandial hyperglycemia. researchgate.net
Research has shown that compounds featuring pyrrolidine and piperidine rings can effectively inhibit α-amylase. nih.govmdpi.com For instance, certain pyrrolidine derivatives have demonstrated robust inhibitory activity against human salivary α-amylase, with potencies comparable to standard drugs like metformin. nih.gov The structure-activity relationship studies of these derivatives indicate that the nature and position of substituents on the aromatic rings attached to the core heterocycle play a crucial role in their inhibitory potential. nih.gov An N-acetylpyrrolidine derivative has also been identified as a mixed-type inhibitor of α-amylase. nih.gov
Table 5: α-Amylase Inhibitory Activity of Pyrrolidine and Piperidine Analogues
| Compound Class/Derivative | IC50 (µg/mL) | Reference Compound |
|---|---|---|
| Pyrrolidine derivative (3g) | 26.24 | Acarbose (IC50 = 5.50) |
| Pyrrolidine derivative (3a) | 36.32 | Metformin (IC50 = 25.31) |
| 6-(4-substitue-piperazin-1-yl)-2-aryl-1H-benzimidazole | 4.75 ± 0.24 - 40.24 ± 0.10 (µM) | Acarbose (IC50 = 14.70 ± 0.11 µM) |
IC50 values are dependent on the specific compound and assay conditions. nih.govmdpi.com
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme that catalyzes the production of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.gov NAEs are involved in various physiological processes, and aberrant NAE levels have been linked to metabolic disorders. journalijar.com Therefore, inhibiting NAPE-PLD presents a potential therapeutic strategy.
A significant breakthrough in this area was the discovery of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov The structure of LEI-401 is notable as it was developed through the substitution of a morpholine (B109124) and N-methylphenethylamine with an (S)-3-hydroxypyrrolidine and an (S)-3-phenylpiperidine, respectively. nih.gov This highlights the importance of both pyrrolidine and piperidine-like structures in achieving potent NAPE-PLD inhibition. Structure-activity relationship studies have been conducted on libraries of pyrimidine (B1678525) and pyridine (B92270) derivatives, leading to the optimization of inhibitors like LEI-401. scribd.comresearchgate.net Other small-molecule inhibitors, such as symmetrically substituted dichlorophenes, have also been identified with low micromolar IC50 values. nih.gov
Table 6: NAPE-PLD Inhibitory Activity of Various Analogues
| Compound | IC50 | Notes |
|---|---|---|
| LEI-401 | 0.16 ± 0.03 µM | Contains (S)-3-hydroxypyrrolidine and (S)-3-phenylpiperidine moieties. |
| ARN19874 | 34 µM | A quinazoline (B50416) sulfonamide derivative. |
| Hexachlorophene | ~2 µM | A symmetrically substituted dichlorophene. |
| Bithionol | ~2 µM | A symmetrically substituted dichlorophene. |
Data compiled from various research articles. nih.govresearchgate.net
Other Biological Activities
Beyond their primary pharmacological applications, this compound and its analogues have been investigated for a variety of other biological activities. These studies have revealed potential therapeutic applications in areas such as epilepsy, thrombosis, inflammation, oxidative stress, and microbial infections.
Anticonvulsant Properties
Several analogues of this compound, particularly those containing a pyrrolidinone or pyrrolidine-2,5-dione core, have demonstrated significant anticonvulsant properties. A series of 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones have been evaluated for their effectiveness against seizures. nih.gov In the pentylenetetrazole mouse seizure model, 3-benzyl-3-ethyl lactam was identified as a highly effective anticonvulsant. nih.gov Furthermore, benzyl-substituted 2-pyrrolidinones were also found to be very effective against seizures induced by maximal electroshock (MES). nih.gov
Derivatives of pyrrolidine-2,5-dione have also shown broad-spectrum anticonvulsant activity. mdpi.comnih.gov Studies on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives revealed potent anticonvulsant effects in MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. mdpi.com Specifically, compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) showed a more beneficial protective index than the reference drug, valproic acid, in the MES and 6 Hz tests. mdpi.com The anticonvulsant activity of these compounds is influenced by the substituents at the third position of the pyrrolidine-2,5-dione scaffold. nih.gov For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been identified as a broad-spectrum hybrid anticonvulsant. researchgate.net
Table 1: Anticonvulsant Activity of Selected Pyrrolidinone and Pyrrolidine-2,5-dione Analogues
| Compound | Seizure Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|
| 3-Benzyl-3-ethyl lactam | Pentylenetetrazole | 42 | 3.00 | nih.gov |
| 3-Benzyl-3-ethyl lactam | Maximal Electroshock (MES) | 74 | 1.70 | nih.gov |
| Compound 14 | Maximal Electroshock (MES) | 49.6 | - | mdpi.com |
| Compound 14 | 6 Hz (32 mA) | 31.3 | - | mdpi.com |
| Compound 14 | Subcutaneous Pentylenetetrazole (scPTZ) | 67.4 | - | mdpi.com |
| Compound 6 | Maximal Electroshock (MES) | 68.30 | - | mdpi.com |
| Compound 6 | 6 Hz (32 mA) | 28.20 | - | mdpi.com |
Antithrombotic Activity
Analogues of this compound have been explored for their potential as antithrombotic agents. A study on 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives revealed significant antiplatelet and anticoagulant activities. researchgate.net These compounds were particularly effective in inhibiting the ADP pathway of platelet aggregation. researchgate.net The most potent compound in this series demonstrated 87% inhibition of ADP-induced platelet aggregation at a concentration of 0.5 mmol/L. researchgate.net The anticoagulant properties were confirmed through prothrombin time (PT) and partial thromboplastin (B12709170) time (PTT) models, with several compounds showing higher values compared to the control. researchgate.net
Another class of related compounds, piperidine[2,3-b]piperazine derivatives, has also shown promising antithrombotic activity. researchgate.net In vivo studies demonstrated good anti-platelet aggregation activity and a strong inhibitory effect on tail thrombosis in mice. researchgate.net The inhibition of platelet aggregation was found to be dose-dependent. researchgate.net
Anti-inflammatory Mechanisms
The anti-inflammatory potential of piperidine-containing compounds has been noted in several studies. researchgate.netresearchgate.net For instance, piperlotines, which are α,β-unsaturated amides featuring a piperidine ring, have been investigated for their anti-inflammatory properties. scielo.org.mx In a TPA-induced acute inflammation model, these compounds exhibited edema inhibition ranging from 31.68% to 52.02%. scielo.org.mx The anti-inflammatory activity was found to be dependent on the aromatic substitution pattern, with more lipophilic compounds showing better absorption and higher potency. scielo.org.mx
Antioxidant Activity
A number of piperidine and pyrrolidine derivatives have been reported to possess antioxidant properties. scispace.comacademicjournals.org The antioxidant activity of these compounds has been evaluated using various in vitro assays, such as DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP). scispace.com
One study on a synthesized piperidine molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, showed limited DPPH radical scavenging activity. nwmedj.org In contrast, another study on N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives found that several compounds exhibited strong antioxidant activity in the DPPH assay. researchgate.net The presence of electron-donating groups appeared to enhance the antioxidant capacity. researchgate.net Similarly, novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been tested for their antioxidant properties, with some derivatives showing high interaction with DPPH radicals and potent inhibition of lipid peroxidation. nih.gov
Table 2: Antioxidant Activity of Selected Piperidine and Pyrrolidine Analogues
| Compound Class | Assay | Activity | Reference |
|---|---|---|---|
| 1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | DPPH | Limited radical scavenging | nwmedj.org |
| N-Benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines | DPPH | Strong antioxidant activity | researchgate.net |
| N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH | High interaction (up to 96% after 60 min) | nih.gov |
| N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Lipid Peroxidation | Potent inhibitors | nih.gov |
Antimicrobial and Antifungal Properties
The piperidine and pyrrolidine scaffolds are present in many compounds with antimicrobial and antifungal activities. researchgate.netresearchgate.net In vitro studies on piperidine and pyrrolidine substituted halogenobenzene derivatives have demonstrated their ability to inhibit the growth of various bacterial and fungal strains. nih.gov These compounds were active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria including Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae, as well as the fungus Candida albicans, with MIC values ranging from 32 to 512 µg/ml. nih.gov
Another study evaluated six novel piperidine derivatives and found that they all exhibited varying degrees of antimicrobial and antioxidant activities. academicjournals.org One compound, in particular, showed the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results against the seven bacteria tested. academicjournals.org Benzyl bromide derivatives have also been shown to have strong antibacterial and antifungal properties, with high activity against Gram-positive bacteria and fungi. nih.gov
Future Directions and Research Opportunities
Exploration of Novel Derivatization Avenues
The inherent structure of 1-Benzyl-3-(pyrrolidin-2-yl)piperidine offers multiple points for chemical modification to probe structure-activity relationships (SAR) and optimize pharmacological properties. Future research will likely focus on systematic derivatization of the benzyl (B1604629), piperidine (B6355638), and pyrrolidine (B122466) components.
The N-benzyl group is a key feature that can be readily modified. Research on related N-benzylpiperidine scaffolds has shown that substitutions on the benzyl ring significantly influence biological activity. acs.orgajchem-a.com For instance, introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions of the phenyl ring can modulate properties like lipophilicity and electronic distribution, which are critical for target interaction. Furthermore, replacing the benzyl group with other aromatic or heteroaromatic systems could lead to the discovery of derivatives with novel pharmacological profiles.
Modifications to the pyrrolidine and piperidine rings are also a crucial avenue for exploration. The nitrogen atom of the pyrrolidine ring, for example, is a prime site for substitution. Functionalization of this secondary amine could introduce new interaction points with biological targets. The advantages of using the pyrrolidine scaffold in drug design are linked to the unrestricted conformation of the ring, which can be controlled by the choice of substituents. nih.gov Inductive and stereoelectronic factors influence the puckering of the pyrrolidine ring and, consequently, its pharmacological efficacy. nih.gov
Systematic derivatization efforts can generate a library of analogues, which can be screened to build a comprehensive SAR profile. This data is invaluable for identifying the key structural features required for a desired biological effect.
Discovery of Unexplored Pharmacological Targets
The structural motifs within this compound are found in compounds active at a wide range of biological targets, suggesting that its own pharmacological profile may be richer than currently known. Piperidine and pyrrolidine derivatives have been associated with numerous activities, including anticancer, anti-inflammatory, antimicrobial, and effects on the central nervous system. ajchem-a.comfrontiersin.orgresearchgate.net
Future research should employ a multi-faceted approach to identify and validate new pharmacological targets. High-throughput screening of this compound and its derivatives against diverse panels of receptors, enzymes, and ion channels could reveal unexpected activities.
Furthermore, in silico target prediction methods are becoming increasingly powerful tools in drug discovery. clinmedkaz.org Web-based tools like SwissTargetPrediction can analyze a chemical structure and predict its most likely protein targets based on ligand similarity. clinmedkaz.org Applying such computational methods to the this compound scaffold could generate hypotheses about its biological function, guiding subsequent experimental validation. For example, computational studies on piperidine derivatives have predicted interactions with enzymes, receptors, transport systems, and ion channels, indicating potential applications in oncology and neurology. clinmedkaz.org
A summary of potential target classes for piperidine-pyrrolidine scaffolds based on existing literature is presented below.
| Target Class | Potential Therapeutic Area | Reference |
| Sigma Receptors (σ1 and σ2) | Neurodegenerative Diseases, Cancer | acs.orgnih.govnih.gov |
| Cholinesterases (AChE, BuChE) | Alzheimer's Disease | nih.gov |
| NMDA Receptors | Anesthetics, Neuroprotection | nih.gov |
| Monoacylglycerol Lipase (B570770) (MAGL) | Pain, Inflammation | |
| DNA Gyrase / Topoisomerase IV | Antibacterial Agents | frontiersin.org |
Advancements in Stereoselective Synthesis for Enhanced Potency
The this compound structure contains multiple stereocenters, meaning it can exist as several different stereoisomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can have vastly different potencies, selectivities, and metabolic profiles. thieme-connect.com Therefore, the development of stereoselective synthetic methods is crucial to isolate and evaluate the biological activity of each individual isomer of this compound and its derivatives.
Future synthetic strategies will likely move beyond racemic preparations and focus on asymmetric synthesis. This can be achieved through various modern organic chemistry techniques:
Chiral Pool Synthesis : Utilizing readily available chiral starting materials, such as L-proline, to construct the pyrrolidine ring with a predefined stereochemistry. nih.gov
Asymmetric Catalysis : Employing chiral catalysts to control the stereochemical outcome of key bond-forming reactions during the synthesis of the piperidine or pyrrolidine rings. organic-chemistry.org Biocatalytic cascades using enzymes like imine reductases (IREDs) and ω-transaminases (ω-TA) have shown great promise for accessing enantiomerically pure chiral piperidines and pyrrolidines. acs.orgacs.org
Diastereoselective Reactions : Designing synthetic routes where an existing stereocenter in a precursor molecule directs the formation of new stereocenters, a strategy successfully used in the synthesis of various alkaloids. researchgate.net
Integration of Advanced Computational Techniques for Rational Design
Advanced computational techniques are indispensable for accelerating the drug discovery process and enabling the rational design of novel analogues of this compound. researchgate.net By integrating computational modeling with synthetic and biological studies, researchers can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.
Molecular Docking studies can be used to predict how different derivatives of this compound bind to the active site of a specific protein target. nih.gov This provides insights into the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that are responsible for binding affinity. nih.gov For instance, docking studies of piperidine-based compounds have helped to decipher their binding modes at sigma receptors and cholinesterases. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. 3D-QSAR models can be developed to understand the relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can identify the specific steric and electronic properties that are crucial for potency, guiding the design of new derivatives with improved activity. researchgate.netnih.gov
Molecular Dynamics (MD) simulations can provide a dynamic view of the ligand-protein complex, assessing the stability of the predicted binding mode over time. nih.gov This can help to refine docking results and provide a more accurate estimation of binding free energies. nih.gov The combination of these computational approaches allows for a comprehensive in silico evaluation of designed compounds before their chemical synthesis, facilitating a more efficient and targeted drug discovery campaign. researchgate.net
| Computational Technique | Application in Drug Design | Reference |
| Molecular Docking | Predicts binding poses and key interactions with target proteins. | nih.govnih.gov |
| 3D-QSAR | Correlates physicochemical properties with biological activity to guide optimization. | nih.gov |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of ligand-protein complexes. | nih.gov |
| Target Prediction | Identifies potential biological targets based on chemical structure similarity. | clinmedkaz.org |
Q & A
Q. What are the common synthetic routes for preparing 1-Benzyl-3-(pyrrolidin-2-yl)piperidine, and how are intermediates characterized?
this compound can be synthesized via acylation or alkylation reactions starting from 1-benzylpiperidine derivatives. For example, spiro-piperidine compounds are often synthesized by reacting 1-benzyl-4-piperidone with acylating agents (e.g., acyl chlorides) under basic conditions, yielding intermediates that are purified via column chromatography . Characterization typically involves IR spectroscopy (to confirm carbonyl groups) and GC-MS (to identify molecular ions and fragmentation patterns). Low-intensity molecular ions (0.5–8.0%) in mass spectra may require complementary techniques like NMR for unambiguous structural confirmation .
Q. What spectroscopic methods are essential for confirming the structure of this compound derivatives?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to resolve stereochemistry and substituent positions.
- X-ray crystallography for absolute configuration determination, as demonstrated for similar piperidine derivatives (e.g., mean C–C bond accuracy: 0.002 Å; R factor: 0.039) .
- Mass spectrometry (GC-MS or LC-MS) to verify molecular weight, though low ion intensity may necessitate high-resolution MS .
Q. How can researchers address solubility challenges during purification of this compound analogs?
- Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution.
- Optimize recrystallization conditions by testing solvent mixtures (e.g., ethanol/water).
- For oily products, employ silica gel chromatography with gradient elution (hexane/ethyl acetate) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound derivatives?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example:
- Reaction path searches identify energetically favorable intermediates.
- Information science tools analyze experimental data to narrow optimal conditions (e.g., temperature, catalyst loading), reducing trial-and-error approaches .
- Virtual simulations model steric effects of the benzyl and pyrrolidinyl groups, guiding regioselective modifications .
Q. How should researchers resolve contradictions in spectroscopic data for novel this compound analogs?
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC, HMBC).
- Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with computational vibrational spectra.
- Re-examine X-ray data for hydrogen bonding or crystal packing effects that may distort solution-phase NMR results .
- Address low MS ion intensity by derivatization (e.g., trimethylsilylation) to enhance volatility .
Q. What strategies improve the yield of multi-step syntheses involving this compound?
- Factorial design (e.g., 2³ factorial experiments) to test variables: temperature, stoichiometry, and catalyst type .
- Protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amines) prevent side reactions during acylation .
- Monitor reaction progress via inline analytics (e.g., FTIR or HPLC) to terminate reactions at peak yield .
Q. How can researchers evaluate the biological activity of this compound derivatives?
- Receptor binding assays : Radioligand displacement studies to measure affinity for targets (e.g., GPCRs).
- ADME-Tox profiling : Use in vitro models (e.g., hepatic microsomes) to assess metabolic stability.
- Docking studies : Align derivatives with protein active sites (e.g., kinase domains) to rationalize structure-activity relationships .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between enantiomers of this compound analogs?
Q. What experimental and computational approaches validate the stability of this compound under physiological conditions?
- pH stability studies : Incubate compounds in buffers (pH 1–10) and monitor degradation via LC-MS.
- Accelerated stability testing : Expose samples to heat (40–60°C) and humidity to identify degradation products.
- QM/MM simulations model hydrolysis pathways of the pyrrolidinyl group .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
